methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16370090
InChI: InChI=1S/C16H18BrN3O4/c1-24-16(23)10-19-15(22)9-18-14(21)5-7-20-6-4-11-2-3-12(17)8-13(11)20/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22)
SMILES:
Molecular Formula: C16H18BrN3O4
Molecular Weight: 396.24 g/mol

methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate

CAS No.:

Cat. No.: VC16370090

Molecular Formula: C16H18BrN3O4

Molecular Weight: 396.24 g/mol

* For research use only. Not for human or veterinary use.

methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate -

Specification

Molecular Formula C16H18BrN3O4
Molecular Weight 396.24 g/mol
IUPAC Name methyl 2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetate
Standard InChI InChI=1S/C16H18BrN3O4/c1-24-16(23)10-19-15(22)9-18-14(21)5-7-20-6-4-11-2-3-12(17)8-13(11)20/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22)
Standard InChI Key NJVRDGFKFVOIHL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC(=O)CNC(=O)CCN1C=CC2=C1C=C(C=C2)Br

Introduction

Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is a complex organic compound belonging to the class of indole derivatives. It features a bromoindole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the glycylglycinate group suggests potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics.

Synthesis Pathway

The synthesis of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate typically involves several key steps, including the coupling of 6-bromoindole with various amino acids and esters to form peptide-like structures. This process often requires optimization for yield and purity, using techniques such as chromatography.

Chemical Reactivity

The reactivity of the compound is influenced by the electronic nature of the substituents on the indole ring and the steric hindrance provided by the glycylglycinate moiety. This allows for participation in various chemical reactions, which can be tailored for specific applications in synthetic chemistry.

Biological Significance

Indole derivatives, including methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate, are recognized for their interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential antimicrobial and anticancer activities, although further research is needed to fully elucidate its therapeutic potential.

Potential Applications

Given its structural characteristics and biological relevance, this compound could serve as a valuable tool in medicinal chemistry and pharmacology research. Its potential applications include the development of peptide-based therapeutics and the exploration of new biological activities.

Comparison with Similar Compounds

Compound NameStructural FeatureUnique Aspect
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycineChlorine substitutionDifferent halogen affects reactivity
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycineBromine at 4-positionVariation in position alters biological activity
5-BromoindoleSimple brominated indoleLacks glycine linkage, focusing solely on indole activity
5-Bromoindole-3-acetic acidAcetic acid substitutionDifferent functional group influences solubility and reactivity

Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is distinct due to its specific bromination at the 6-position of the indole ring combined with a glycylglycinate moiety, enhancing its biological activity and providing distinct chemical reactivity compared to other similar compounds.

Spectroscopic Analysis

The structural elucidation of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate can be confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Biological Evaluation

Further studies are necessary to detail its interaction profiles and mechanisms of action, which will help clarify its therapeutic potential. The compound's potential for antimicrobial and anticancer activities suggests it could be a valuable candidate for future research in medicinal chemistry.

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